PEPTIDE AMIDASE - 138674-18-7

PEPTIDE AMIDASE

Catalog Number: EVT-1518924
CAS Number: 138674-18-7
Molecular Formula: C9H11N5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The enzyme was first identified in citrus fruits, particularly from the flavedo layer of oranges. Its isolation has led to further studies into its biochemical properties and potential applications in biotechnology and pharmaceutical industries .

Classification

Peptide amidase belongs to the class of serine hydrolases, a group of enzymes characterized by their use of a serine residue in their active site to perform nucleophilic attacks on substrates. Within this classification, peptide amidases are distinguished by their specificity for C-terminal amides in peptides .

Synthesis Analysis

Methods

Peptide amidase can be synthesized through various methods, including microbial fermentation and recombinant DNA technology. The enzyme can be expressed in host organisms such as Escherichia coli, which allows for large-scale production.

Technical Details

The purification process typically involves several steps:

  1. Precipitation: Ammonium sulfate is added to the crude extract to precipitate proteins selectively.
  2. Filtration and Concentration: The precipitate is centrifuged, and the supernatant is concentrated using ultrafiltration techniques.
  3. Chromatography: Ion exchange chromatography or affinity chromatography (e.g., Ni-NTA) is employed to isolate peptide amidase from other proteins based on charge or binding affinity .
Molecular Structure Analysis

Structure

Peptide amidase from Stenotrophomonas maltophilia has been characterized using X-ray crystallography, revealing a triad of serine residues at its active site that play crucial roles in catalysis. The enzyme exhibits a unique fold that accommodates substrate binding while ensuring specificity for C-terminal amides .

Data

The molecular weight of peptide amidase varies depending on the source but typically ranges around 30-40 kDa. Structural studies indicate that the enzyme's active site is deeply buried, which enhances its stability and protects it from denaturation under various conditions .

Chemical Reactions Analysis

Reactions

Peptide amidase catalyzes several key reactions:

  1. Hydrolysis: The primary reaction involves the hydrolysis of C-terminal amides to yield free amino acids or peptides.
  2. Amidation: In certain conditions, peptide amidase can facilitate the formation of amides from carboxylic acids using ammonia or other amines as nucleophiles .

Technical Details

The enzymatic activity is influenced by factors such as pH, temperature, and solvent composition. Optimal conditions for activity often include a pH range of 7-8 and temperatures around 30°C. The use of organic solvents can enhance reaction rates and product yields by shifting equilibrium towards amide formation .

Mechanism of Action

Process

The mechanism by which peptide amidase operates involves:

  1. Substrate Binding: The substrate binds to the active site where specific interactions occur between the substrate's C-terminal and the enzyme.
  2. Nucleophilic Attack: A serine residue performs a nucleophilic attack on the carbonyl carbon of the amide bond, forming a tetrahedral intermediate.
  3. Product Release: The intermediate collapses, releasing the free amino acid or peptide and regenerating the active enzyme .

Data

Kinetic studies have shown that peptide amidase exhibits Michaelis-Menten kinetics with varying affinities for different substrates, indicating its versatility in processing various peptide structures .

Physical and Chemical Properties Analysis

Physical Properties

Peptide amidase is generally stable over a broad range of temperatures (up to 50°C) and pH levels (pH 5-9). Its stability can be enhanced through mutagenesis aimed at improving structural integrity during industrial applications.

Chemical Properties

The enzyme demonstrates high specificity for C-terminal amides but does not hydrolyze internal amide bonds or peptide bonds effectively. This selectivity makes it an ideal candidate for targeted modifications in peptide synthesis.

Relevant data indicate that peptide amidase retains significant activity even in organic solvents, making it suitable for applications requiring non-aqueous environments .

Applications

Peptide amidase has several scientific uses:

  • Peptide Synthesis: It is employed in synthesizing peptides with specific terminal modifications, enhancing their stability and bioavailability.
  • Biotechnology: The enzyme serves as a biocatalyst in various biochemical processes, including drug development and protein engineering.
  • Pharmaceuticals: It facilitates the production of pharmaceutical peptides by enabling precise modifications that improve therapeutic efficacy .
Introduction to Peptide Amidases

Definition and Enzymatic Classification

Peptide amidase (Pam; EC 3.5.1.53) is a highly specialized hydrolase that exclusively cleaves C-terminal amide bonds (-CONH₂) in peptides, releasing the corresponding carboxylic acid and ammonia. It belongs to the amidase signature (AS) enzyme family (EC 3.5.1.4), characterized by a conserved 130-amino acid AS sequence rich in serine and glycine residues. Unlike nonspecific proteases, Pam demonstrates strict regioselectivity for the peptide’s C-terminus and does not hydrolyze internal peptide bonds. Structurally, AS-family enzymes adopt an α/β/α sandwich fold and utilize a unique catalytic triad—Ser-Ser-Lys—instead of the classical Ser-His-Asp triad found in serine proteases. This distinct mechanism avoids nucleophilic attack by cysteine or aspartate residues, relying instead on substrate-assisted catalysis where the amide carbonyl oxygen coordinates with the lysine residue [1] [3] [8].

Table 1: Enzymatic Classification of Peptide Amidase

PropertyClassification
EC Number3.5.1.53
Catalytic TypeHydrolase
Bond SpecificityC-terminal amide bond in peptides
Protein FamilyAmidase Signature (AS) superfamily
Catalytic TriadSer-Ser-Lys
Structural Foldα/β/α sandwich

Historical Discovery and Source Organisms

Peptide amidase was first isolated in 2002 from Stenotrophomonas maltophilia, a Gram-negative bacterium found in soil and water ecosystems. This discovery resolved longstanding questions about enzymatic C-terminal amide processing in microbial systems. The pam gene was cloned and heterologously expressed in Escherichia coli, confirming its 52 kDa molecular weight and substrate specificity. Following initial characterization, homologs were identified in diverse prokaryotes including Pseudomonas aeruginosa, Bacillus subtilis, and archaea such as Pyrococcus furiosus. Fungal variants have also been documented in Aspergillus oryzae. The enzyme’s three-dimensional structure was solved in 2004, revealing the spatial arrangement of the Ser-cisSer-Lys catalytic triad within the AS-conserved domain. This structural insight enabled mechanistic studies showing nucleophilic activation of the serine residue initiates amide bond scission [3] [8] [10].

Table 2: Discovery Timeline and Organism Sources

YearMilestoneSource Organism
2002First purification and functional characterizationStenotrophomonas maltophilia
2003Gene cloning and heterologous expressionEscherichia coli (recombinant)
2004Crystal structure determinationRecombinant protein
2005–2010Homolog identification in archaea/fungiPyrococcus spp., Aspergillus

Biological Significance in Amide Bond Cleavage

Peptide amidase plays critical physiological roles by modulating bioactive peptides with C-terminal amidation—a common post-translational modification. In bacteria, it regulates peptides involved in quorum sensing and nitrogen metabolism. For multicellular organisms, it activates or inactivates peptide hormones requiring C-terminal amidation for receptor binding. Notable examples include neuropeptides (e.g., substance P), gastrin, and calcitonin, whose bioactivity depends on C-terminal amide groups. Pam achieves this through a two-step catalytic mechanism: (1) Nucleophilic attack by the serine residue on the amide carbonyl carbon, forming an acyl-enzyme intermediate; (2) Hydrolysis of this intermediate by water, releasing the deamidated peptide and ammonia. Mutagenesis studies confirm Ser195 and Lys123 as indispensable residues, with mutation reducing activity by >99% [1] [4] [6].

Industrial and Biotechnological Relevance

Peptide amidase’s strict regioselectivity makes it invaluable for biotechnology:

  • Chiral Synthesis: Enantioselective hydrolysis of amino acid amides generates optically pure L-amino acids for pharmaceuticals like β-lactam antibiotics. Engineered Pam variants achieve enantiomeric excess (ee) >99% for phenylglycine derivatives [3] [8].
  • Peptide Hormone Production: Enables synthesis of C-terminally amidated peptides (e.g., neuropeptide Y) without protecting groups, improving yield by 30–50% over chemical methods [3].
  • Bioprocessing: Degrades amide-containing pollutants like acrylamide in wastewater treatment systems. Recombinant P. putida expressing Pam reduces acrylamide concentrations by 95% within 6 hours [4] [8].
  • Protein Engineering: Fusion proteins incorporating Pam domains facilitate C-terminal modifications of therapeutic antibodies, enhancing serum half-life. Computational redesign has broadened its substrate range to include non-natural amino acids [3] [8].

Table 3: Industrial Applications of Peptide Amidases

Application SectorUse CaseKey Benefit
Pharmaceutical ManufacturingSynthesis of amidated peptide hormonesAvoids toxic coupling reagents; 50% cost reduction
Chiral Intermediate ProductionResolution of racemic amino acid amides>99% enantiomeric purity achieved
BioremediationAcrylamide degradation in wastewater95% removal efficiency in 6 hours
Diagnostic EnzymesProteomic sample preparationSelective C-terminal modification without full proteolysis

Properties

CAS Number

138674-18-7

Product Name

PEPTIDE AMIDASE

Molecular Formula

C9H11N5

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